molecular formula C14H10BrNO B4197786 4-[(3-bromobenzyl)oxy]benzonitrile

4-[(3-bromobenzyl)oxy]benzonitrile

Cat. No. B4197786
M. Wt: 288.14 g/mol
InChI Key: PFNZBHHWHQBERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-bromobenzyl)oxy]benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BBOB and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

4-[(3-bromobenzyl)oxy]benzonitrile has a wide range of applications in scientific research. It is mainly used as a building block in the synthesis of various organic compounds. This compound is also used in the development of new drugs and pharmaceuticals. It has shown potential in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, it is used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(3-bromobenzyl)oxy]benzonitrile is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, ultimately leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3-bromobenzyl)oxy]benzonitrile are still being studied. However, it has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(3-bromobenzyl)oxy]benzonitrile is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in the laboratory. Additionally, it has shown promising results in scientific research, particularly in the development of new drugs and pharmaceuticals.
However, there are also some limitations to using 4-[(3-bromobenzyl)oxy]benzonitrile in lab experiments. One of the main limitations is its toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling this compound. Additionally, its high cost may limit its use in some laboratory settings.

Future Directions

There are several future directions for research on 4-[(3-bromobenzyl)oxy]benzonitrile. One potential area of research is its use in the development of new drugs and pharmaceuticals. It has shown promising results in the treatment of cancer and neurological disorders, and further research in these areas may lead to the development of new therapies.
Another potential area of research is its use in the development of new materials and polymers. 4-[(3-bromobenzyl)oxy]benzonitrile has unique chemical properties that make it a valuable building block in the synthesis of new materials. Further research in this area may lead to the development of new materials with unique properties and applications.
Conclusion:
In conclusion, 4-[(3-bromobenzyl)oxy]benzonitrile is a valuable compound in scientific research. Its versatility in organic synthesis and potential applications in the development of new drugs and materials make it a valuable tool in the laboratory. Further research in this area may lead to the development of new therapies for cancer, neurological disorders, and other diseases. However, proper safety precautions should be taken when handling this compound, and its high cost may limit its use in some laboratory settings.

properties

IUPAC Name

4-[(3-bromophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNZBHHWHQBERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Bromophenyl)methoxy]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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